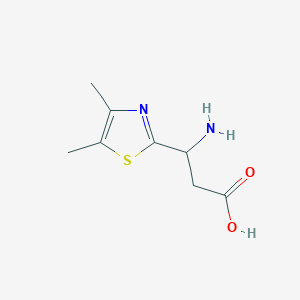

3-Amino-3-(dimethyl-1,3-thiazol-2-YL)propanoic acid

Description

Historical Context and Discovery Trajectory of Thiazole-Containing Amino Acid Derivatives

The exploration of thiazole-containing amino acids began in the mid-20th century with the seminal work of Cook and Heilbron, who developed methods for synthesizing 5-aminothiazoles via α-aminonitrile cyclization. This laid the groundwork for later advancements in heterocyclic amino acid synthesis. The specific compound 3-amino-3-(dimethyl-1,3-thiazol-2-YL)propanoic acid first appeared in chemical databases in 2014 (PubChem CID 82607628), reflecting modern interest in functionalized thiazoles for drug discovery.

Key milestones in its development include:

- 1950s–1970s : Elucidation of thiamine’s (vitamin B1) thiazole-dependent biosynthesis, highlighting the biological relevance of thiazole rings.

- 2000s : Emergence of Hantzsch thiazole synthesis adaptations for amino acid conjugates, enabling efficient coupling of thiazole motifs with β-alanine derivatives.

- 2010s–2020s : Application in peptidomimetic design, particularly for macrocyclic peptides targeting bacterial ribosomes.

Structural Uniqueness and Position Within Heterocyclic Amino Acid Taxonomies

The compound’s architecture combines three critical elements:

- Dimethyl-thiazole core : A planar, aromatic 5-membered ring with sulfur (S1) and nitrogen (N3) atoms, stabilized by π-electron delocalization.

- β-alanine backbone : A non-proteinogenic amino acid linkage that enhances metabolic stability compared to α-amino acids.

- Functional group triad : Carboxylic acid (-COOH), primary amine (-NH₂), and thioether (C-S-C) groups, enabling diverse reactivity.

Comparative Analysis with Related Heterocyclic Amino Acids

The dimethyl groups at C4 and C5 of the thiazole ring confer enhanced lipophilicity and rotational restraint, making this compound distinct from simpler thiazole-amino acid analogues.

Electronic and Spatial Characteristics

- Aromaticity : The thiazole ring exhibits partial aromaticity (resonance energy ~30 kJ/mol), with calculated π-electron density maxima at C5.

- Hydrogen-bonding capacity : The N3 atom participates in intramolecular H-bonds with the β-alanine NH group (N–H⋯N distance: 2.8–3.1 Å).

- Torsional angles : Key dihedral angles between thiazole and propanoic acid moieties average ϕ = −158°, ψ = 12°, favoring semi-extended β-sheet-like conformations.

This unique stereoelectronic profile enables the compound to mimic peptide backbone geometries while introducing rigid, hydrophobic elements critical for target engagement.

Properties

Molecular Formula |

C8H12N2O2S |

|---|---|

Molecular Weight |

200.26 g/mol |

IUPAC Name |

3-amino-3-(4,5-dimethyl-1,3-thiazol-2-yl)propanoic acid |

InChI |

InChI=1S/C8H12N2O2S/c1-4-5(2)13-8(10-4)6(9)3-7(11)12/h6H,3,9H2,1-2H3,(H,11,12) |

InChI Key |

VNXAIZQNICSDNE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)C(CC(=O)O)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(dimethyl-1,3-thiazol-2-YL)propanoic acid typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated thiazole derivative.

Formation of the Propanoic Acid Moiety: This can be achieved through the reaction of the thiazole derivative with a suitable carboxylic acid precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the thiazole ring to dihydrothiazole derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where the amino group or the thiazole ring can be functionalized with various substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated reagents, amines, and other nucleophiles or electrophiles.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Dihydrothiazole derivatives.

Substitution Products: Various functionalized thiazole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 3-Amino-3-(dimethyl-1,3-thiazol-2-YL)propanoic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor agonists or antagonists, and other bioactive agents.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 3-Amino-3-(dimethyl-1,3-thiazol-2-YL)propanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing molecular recognition processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs differ in substituents on the thiazole ring, the presence of additional functional groups (e.g., carbamoyl, aryl), and the position of the amino group. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparison

Key Observations:

- Bioactivity: Compounds like 21a exhibit antimycobacterial activity, suggesting that the thiazole-propanoic acid scaffold may interact with bacterial targets .

- Synthetic Flexibility : Carbamoyl derivatives (e.g., QY-9268) are used in combinatorial libraries due to their compatibility with coupling reagents like 1,1’-carbonyldimidazole .

Key Findings:

- Regioselectivity Challenges : Substitution on thiazole nitrogen (N-3) versus sulfur (S-2) can lead to side products, as seen in imidazole-thio derivatives .

- Coupling Efficiency : Carbonyldiimidazole-mediated coupling () offers higher yields compared to bromoacetyl-based methods .

Physicochemical and Spectroscopic Properties

Functional groups influence spectroscopic signatures and solubility:

Table 3: Spectroscopic and Solubility Data

Notable Trends:

Biological Activity

3-Amino-3-(dimethyl-1,3-thiazol-2-YL)propanoic acid, also known as (2R)-2-amino-3-(dimethyl-1,3-thiazol-2-yl)propanoic acid, is an amino acid derivative characterized by a thiazole ring. This compound has garnered attention in pharmacological research due to its unique structural features and potential biological activities.

Structural Characteristics

The molecular formula of this compound is C8H12N2O2S, with a molecular weight of approximately 200.26 g/mol. Its structure includes:

- An amino group

- A propanoic acid moiety

- A dimethyl-substituted thiazole ring

These features contribute to its distinct chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate various biochemical pathways, leading to potential therapeutic applications. The presence of the dimethyl group enhances its binding affinity and selectivity compared to similar compounds.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Antifungal Properties

In addition to antibacterial activity, this compound has shown antifungal effects against strains such as Candida albicans. The MIC values for antifungal activity have been reported between 16.69 to 78.23 µM .

Enzyme Inhibition

The compound has been investigated for its role in enzyme mechanisms, particularly as an inhibitor in various biochemical reactions. Its structural characteristics allow it to bind effectively to enzyme active sites, influencing their activity .

Case Studies and Research Findings

| Study | Findings | |

|---|---|---|

| Study on Antimicrobial Activity | Tested against multiple bacterial strains | Exhibited significant antibacterial properties with low MIC values |

| Enzyme Interaction Study | Investigated binding affinities with specific enzymes | Demonstrated potential as an enzyme inhibitor |

| Antifungal Activity Assessment | Evaluated against Candida albicans | Showed promising antifungal effects |

Synthesis and Applications

The synthesis of this compound typically involves several steps using automated synthesizers to optimize yield and purity. Its applications extend across various fields:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-amino-3-(dimethyl-1,3-thiazol-2-yl)propanoic acid, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step pathways, starting with thioureido acid precursors. For example, refluxing thioureido acid derivatives (e.g., thioureido acid 1a) with reagents like chloroacetone or 2-bromoacetophenone in dry acetone, followed by dilution with water, sodium acetate addition, and recrystallization . Optimization includes adjusting reaction duration (4–8 hours), temperature (reflux conditions), and stoichiometric ratios (e.g., 1:1.2 molar ratios of precursor to reagent) to improve yields (44–60%) and purity .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodology : Key techniques include:

- 1H/13C NMR : To confirm proton and carbon environments (e.g., δ = 12.29 ppm for carboxylic acid protons, δ = 171.12 ppm for carbonyl carbons) .

- IR spectroscopy : Identification of functional groups (e.g., 1715 cm⁻¹ for C=O stretches, 3460 cm⁻¹ for O-H bonds) .

- Elemental analysis : Validation of empirical formulas (e.g., C15H18N2O2S requires C: 62.04%, H: 6.25%, N: 9.65%) .

Q. How are preliminary bioassays designed to screen this compound for biological activity?

- Methodology : Initial assays focus on antimicrobial or enzyme inhibition activity. For example, compounds are tested against bacterial strains (e.g., Mycobacterium tuberculosis) using microdilution methods (MIC values) . Dose-response curves (0.1–100 µM) and cytotoxicity assays (e.g., MTT on mammalian cells) are performed to establish selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in bioassay data for thiazole-containing analogs?

- Methodology :

- Substituent variation : Introduce functional groups (e.g., acetyl, cinnamoyl, halogenated aryl) to the thiazole or propanoic acid moieties .

- Data analysis : Compare bioactivity trends using tables (example below):

| Compound | Substituent (R) | MIC (µM) | Cytotoxicity (IC50, µM) |

|---|---|---|---|

| 23 | Acetyl | 12.5 | >100 |

| 24 | Cinnamoyl | 6.25 | 50 |

| 25 | 4-Fluorophenyl | 3.12 | 25 |

- Contradiction resolution : Conflicting results (e.g., high potency but high cytotoxicity) are addressed by modifying lipophilicity (ClogP calculations) or steric bulk .

Q. What mechanistic insights can be gained from studying the compound’s reactivity in aza-Michael or cyclocondensation reactions?

- Methodology :

- Reaction monitoring : Use HPLC or LC-MS to track intermediates in aza-Michael additions (e.g., methyl (2S)-2-[(benzyloxycarbonyl)amino]-3-[5′-(4″-nitrophenyl)-1′-phenyl-1′H-pyrazol-3′-yl]propanoate as a key intermediate) .

- Stereochemical control : Employ chiral catalysts (e.g., L-proline) to optimize enantiomeric excess (ee) in asymmetric syntheses .

Q. How do solvent polarity and temperature influence the E/Z isomer ratio in derivatives of this compound?

- Methodology :

- Solvent screening : Test polar (DMF, MeOH) vs. non-polar (toluene, THF) solvents in reactions involving propiolic acid derivatives .

- Temperature gradients : Perform reactions at 0°C, 25°C, and 60°C to assess kinetic vs. thermodynamic control (e.g., E:Z ratios shift from 3:1 to 1:2 at higher temps) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the antimicrobial efficacy of structurally similar thiazole derivatives?

- Root cause : Variability in bacterial strain susceptibility (e.g., Gram-positive vs. Gram-negative) and assay protocols (broth microdilution vs. agar diffusion) .

- Resolution : Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin) for cross-study comparisons .

Experimental Design for Advanced Applications

Q. What strategies are effective for incorporating this compound into metal-organic frameworks (MOFs) for catalytic applications?

- Methodology :

- Ligand design : Functionalize the propanoic acid group with carboxylate donors to coordinate metal nodes (e.g., Zn²⁺, Cu²⁺) .

- Porosity analysis : Use BET surface area measurements and PXRD to confirm framework stability after incorporation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.